molecular formula C16H19N3O2S B5752187 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide

3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5752187
M. Wt: 317.4 g/mol
InChI Key: ADNOHYKLEDQPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as EBTB, is a synthetic compound that has been studied for its potential use in scientific research. EBTB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies.

Mechanism of Action

The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves its ability to bind to a specific pocket on the surface of the protein p300/CBP. This binding prevents the interaction between p300/CBP and HIF-1α, thereby inhibiting the transcriptional activity of HIF-1α and altering gene expression.
Biochemical and Physiological Effects:
3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of HIF-1α transcriptional activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects are thought to be mediated by the inhibition of the HIF-1α/p300/CBP interaction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for the HIF-1α/p300/CBP interaction, which allows for the selective inhibition of this interaction without affecting other cellular processes. However, one limitation is the potential for off-target effects, as 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide may interact with other proteins or cellular components.

Future Directions

There are several potential future directions for research on 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. One area of interest is in the development of more potent and selective inhibitors of the HIF-1α/p300/CBP interaction, which may have therapeutic potential in cancer and other diseases. Another area of interest is in the investigation of the role of 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in other cellular processes, such as autophagy and inflammation. Overall, 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 3-bromo-N-(2-ethylbutanoyl)benzamide. The resulting product can then be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions, as 3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the interaction between two proteins known as HIF-1α and p300/CBP. This interaction is involved in the regulation of gene expression, and inhibiting it may have therapeutic potential in diseases such as cancer.

properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-11(4-2)14(20)18-13-7-5-6-12(10-13)15(21)19-16-17-8-9-22-16/h5-11H,3-4H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNOHYKLEDQPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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